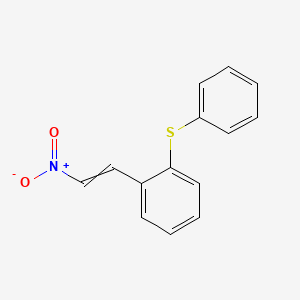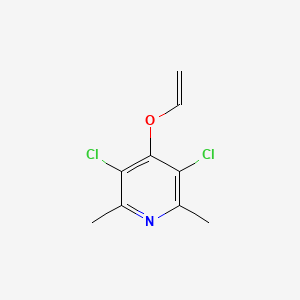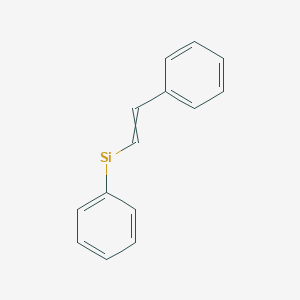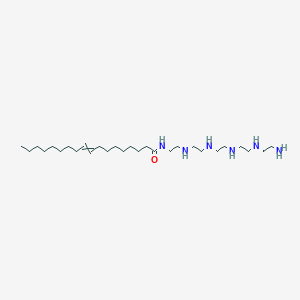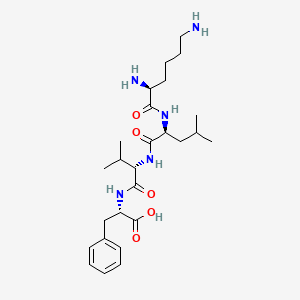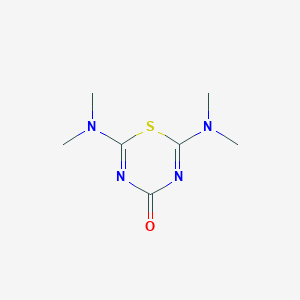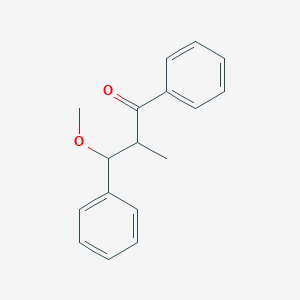
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O2 It is a derivative of diphenylpropanone, characterized by the presence of methoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde derivatives with acetone in the presence of a base, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of α7 nicotinic acetylcholine receptors, influencing neuronal signaling pathways. This modulation can result in analgesic and anti-inflammatory effects, making it a candidate for pain management and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound used in organic synthesis and as a precursor for various chemical reactions.
3-Methoxy-2-cyclopenten-1-one: Another methoxy-substituted compound with applications in organic synthesis.
2-Methyl-1,3-diphenyl-1-propanone: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
167990-19-4 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(16(18)14-9-5-3-6-10-14)17(19-2)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
InChI-Schlüssel |
SYTYESVCZGDLLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


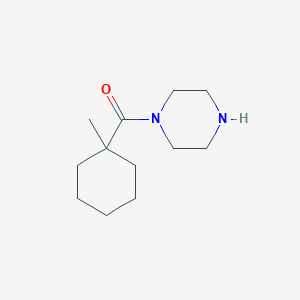
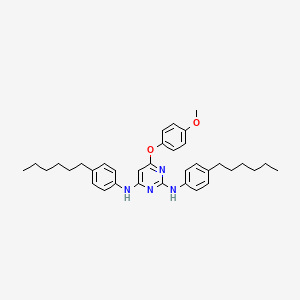
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
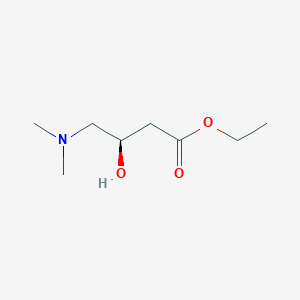
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
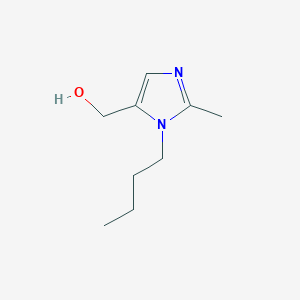
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)

